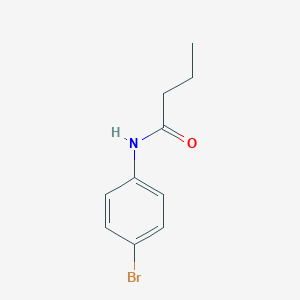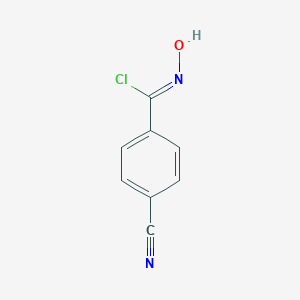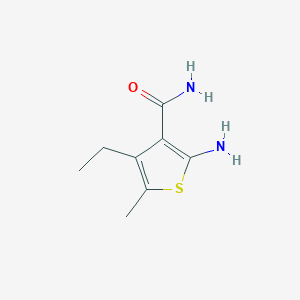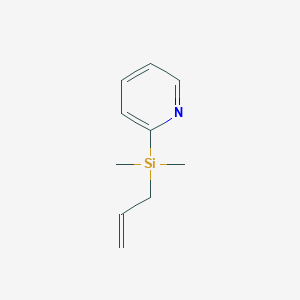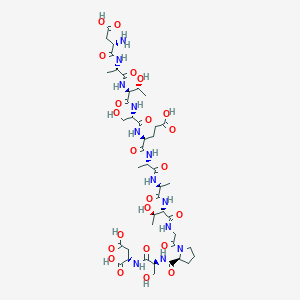
Apopolysialoglycoprotein, salmonid fish eggs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apopolysialoglycoprotein (APL) is a glycoprotein found in the egg membranes of salmonid fish. It is a bioactive compound that has been studied for its potential applications in various fields, including biotechnology, medicine, and food science.
Wissenschaftliche Forschungsanwendungen
Apopolysialoglycoprotein, salmonid fish eggs has been studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, Apopolysialoglycoprotein, salmonid fish eggs has been used as a biomaterial for the development of novel drug delivery systems and tissue engineering scaffolds. In medicine, Apopolysialoglycoprotein, salmonid fish eggs has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. In food science, Apopolysialoglycoprotein, salmonid fish eggs has been used as a natural preservative and antioxidant in food products.
Wirkmechanismus
The exact mechanism of action of Apopolysialoglycoprotein, salmonid fish eggs is not fully understood. However, it is believed that Apopolysialoglycoprotein, salmonid fish eggs exerts its biological effects through interactions with cell surface receptors and signaling pathways. Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
Apopolysialoglycoprotein, salmonid fish eggs has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Apopolysialoglycoprotein, salmonid fish eggs has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the immune system, leading to enhanced immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its natural origin, which makes it a safe and biocompatible material. Apopolysialoglycoprotein, salmonid fish eggs is also readily available from salmonid fish eggs, making it a cost-effective material. However, one of the limitations of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its complex structure, which can make it difficult to isolate and purify. In addition, Apopolysialoglycoprotein, salmonid fish eggs can be sensitive to environmental factors such as pH and temperature, which can affect its biological activity.
Zukünftige Richtungen
For research on Apopolysialoglycoprotein, salmonid fish eggs include the development of novel drug delivery systems and tissue engineering scaffolds, investigation of its anti-inflammatory and immunomodulatory properties, and optimization of its extraction and purification methods.
Synthesemethoden
The synthesis of Apopolysialoglycoprotein, salmonid fish eggs involves the isolation of the egg membrane from salmonid fish eggs, followed by the extraction of the glycoprotein using various methods such as acid hydrolysis, enzymatic digestion, or solvent extraction. The purified Apopolysialoglycoprotein, salmonid fish eggs can then be characterized using techniques such as gel electrophoresis, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
115732-63-3 |
|---|---|
Produktname |
Apopolysialoglycoprotein, salmonid fish eggs |
Molekularformel |
C43H68N12O23 |
Molekulargewicht |
1121.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H68N12O23/c1-16(48-37(71)22(8-9-28(61)62)49-38(72)25(15-57)52-42(76)32(20(5)59)54-35(69)18(3)47-36(70)21(44)11-29(63)64)33(67)46-17(2)34(68)53-31(19(4)58)41(75)45-13-27(60)55-10-6-7-26(55)40(74)51-24(14-56)39(73)50-23(43(77)78)12-30(65)66/h16-26,31-32,56-59H,6-15,44H2,1-5H3,(H,45,75)(H,46,67)(H,47,70)(H,48,71)(H,49,72)(H,50,73)(H,51,74)(H,52,76)(H,53,68)(H,54,69)(H,61,62)(H,63,64)(H,65,66)(H,77,78)/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,31-,32-/m0/s1 |
InChI-Schlüssel |
RNQICOHKTAIPEO-FWGRVJBYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |
SMILES |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
Andere CAS-Nummern |
115732-63-3 |
Sequenz |
DATSEAATGPSD |
Synonyme |
apopolysialoglycoprotein (salmonid fish eggs) apopolysialoglycoprotein, salmonid fish eggs apopolysialoglycoprotein, salmonid fish eggs (Oncorhynchus) APSG-SFE PSGP-SFE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



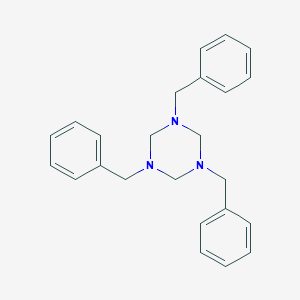
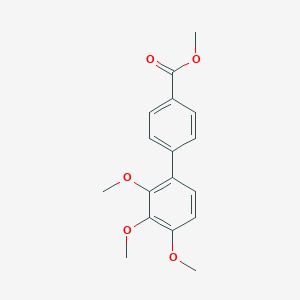
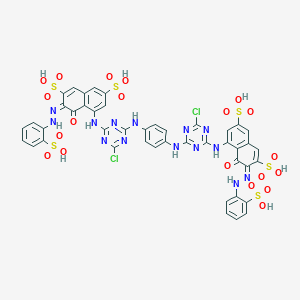
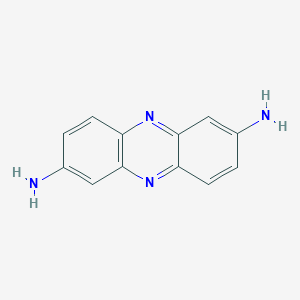


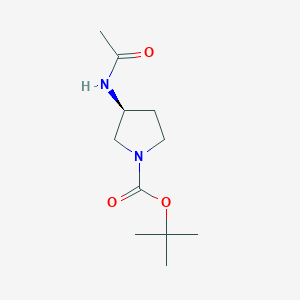
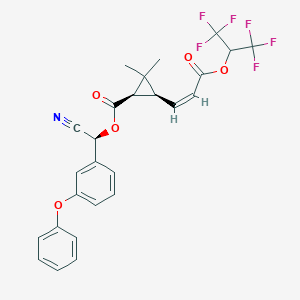
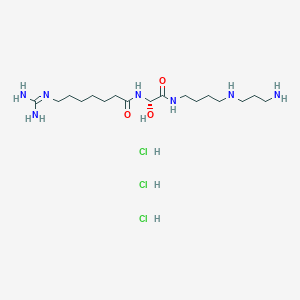
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
